Bromoprid-d3

Übersicht

Beschreibung

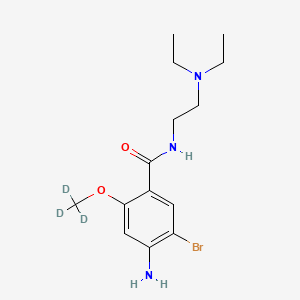

Bromopride-d3 is a deuterated form of Bromopride, a substituted benzamide with prokinetic and antiemetic properties. Bromopride-d3 is primarily used in scientific research to study the pharmacokinetics and metabolism of Bromopride due to the presence of deuterium atoms, which provide a distinct mass spectrometric signature .

Wissenschaftliche Forschungsanwendungen

Bromopride-d3 is extensively used in scientific research for various applications:

Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of Bromopride in biological systems.

Metabolism Studies: Helps in identifying metabolic pathways and intermediates of Bromopride.

Drug Interaction Studies: Used to investigate potential drug-drug interactions involving Bromopride.

Analytical Chemistry: Employed as an internal standard in mass spectrometry for the quantification of Bromopride in biological samples

Wirkmechanismus

Target of Action

Bromopride-d3 primarily targets dopamine D2 receptors . These receptors play a crucial role in the regulation of various physiological functions, including motor control, cognition, and gastrointestinal motility .

Mode of Action

As a dopamine antagonist, Bromopride-d3 works by blocking the action of dopamine, a neurotransmitter that transmits signals in the brain to produce smooth muscle relaxation . By inhibiting dopamine D2 receptors, Bromopride-d3 enhances the release of acetylcholine, a neurotransmitter responsible for muscle contraction. This results in increased gastrointestinal motility and accelerated gastric emptying .

Biochemical Pathways

It is known that the drug’s prokinetic properties are similar to those of metoclopramide, a drug used to treat nausea and vomiting . This suggests that Bromopride-d3 may affect similar biochemical pathways as metoclopramide.

Pharmacokinetics

Bromopride-d3 exhibits good bioavailability, with 50 to 75% of the drug being absorbed after oral administration . It is metabolized in the liver and has an elimination half-life of 4 to 5 hours . The drug is primarily excreted in the urine, with 10 to 14% of the drug being eliminated unchanged .

Result of Action

The molecular and cellular effects of Bromopride-d3’s action primarily involve the enhancement of gastrointestinal motility. By blocking dopamine D2 receptors, Bromopride-d3 increases the release of acetylcholine, leading to increased muscle contractions in the gastrointestinal tract . This results in accelerated gastric emptying and reduced transit time in the small intestine .

Biochemische Analyse

Biochemical Properties

Bromopride-d3, like Bromopride, is believed to interact with dopamine receptors in the central nervous system and the gastrointestinal tract . The main action of Bromopride-d3 is related to the blockade of dopamine-2 receptors . Similar to other benzamide derivatives, the stimulation of the gastrointestinal tract by Bromopride-d3 is mediated at least in part by indirect cholinergic activity .

Cellular Effects

Bromopride, the parent compound, is generally well-tolerated, with the most common adverse effects being somnolence and fatigue . It may rarely cause extrapyramidal symptoms and, like metoclopramide, may increase prolactin levels .

Molecular Mechanism

Bromopride, the parent compound, is known to act as a dopamine antagonist, blocking dopamine-2 receptors in the central nervous system and gastrointestinal tract . This action is believed to be responsible for its antiemetic and prokinetic properties .

Temporal Effects in Laboratory Settings

Bromopride, the parent compound, has a half-life of 4 to 5 hours, with 10 to 14% unchanged excretion in the renal system .

Metabolic Pathways

Bromopride, the parent compound, is known to undergo hepatic metabolism .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Bromopride-d3 involves the incorporation of deuterium atoms into the Bromopride molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction typically involves the following steps:

Bromination: The starting material, 4-amino-2-methoxybenzoic acid, is brominated using bromine in the presence of a suitable catalyst.

Amidation: The brominated intermediate is then reacted with N,N-diethyl-2-aminoethylamine to form the corresponding amide.

Industrial Production Methods: Industrial production of Bromopride-d3 follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of deuterated solvents and catalysts is optimized to achieve efficient deuteration .

Analyse Chemischer Reaktionen

Types of Reactions: Bromopride-d3 undergoes various chemical reactions, including:

Oxidation: Bromopride-d3 can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles such as thiols or amines replace the bromine atom.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Thiols or amines in the presence of a base such as sodium hydroxide.

Major Products:

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of corresponding alcohols or amines.

Substitution: Formation of substituted benzamides.

Vergleich Mit ähnlichen Verbindungen

Metoclopramide: A closely related compound with similar prokinetic and antiemetic properties. The primary difference is the presence of a chlorine atom instead of a bromine atom.

Domperidone: Another dopamine antagonist with similar uses but different pharmacokinetic properties.

Uniqueness of Bromopride-d3:

Deuterium Labeling: The presence of deuterium atoms in Bromopride-d3 provides a unique advantage in mass spectrometric analysis, allowing for precise quantification and differentiation from non-deuterated Bromopride.

Enhanced Stability: Deuterium atoms can enhance the metabolic stability of the compound, making it a valuable tool in pharmacokinetic studies.

Eigenschaften

IUPAC Name |

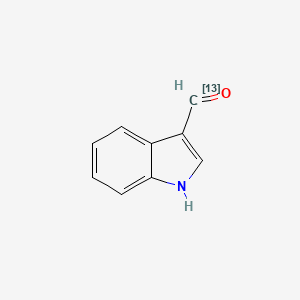

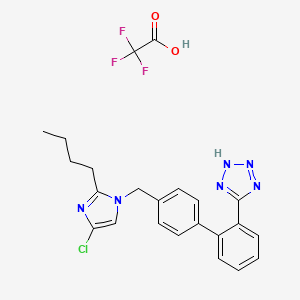

4-amino-5-bromo-N-[2-(diethylamino)ethyl]-2-(trideuteriomethoxy)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22BrN3O2/c1-4-18(5-2)7-6-17-14(19)10-8-11(15)12(16)9-13(10)20-3/h8-9H,4-7,16H2,1-3H3,(H,17,19)/i3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIYAQDDTCWHPPL-HPRDVNIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCNC(=O)C1=CC(=C(C=C1OC)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=CC(=C(C=C1C(=O)NCCN(CC)CC)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00675732 | |

| Record name | 4-Amino-5-bromo-N-[2-(diethylamino)ethyl]-2-[(~2~H_3_)methyloxy]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189498-49-4 | |

| Record name | 4-Amino-5-bromo-N-[2-(diethylamino)ethyl]-2-[(~2~H_3_)methyloxy]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-(3-aminopropanoylamino)-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B564785.png)

![5,5/'-([1,1/'-Biphenyl]-2,2/'-diyl)bis(2H-tetrazole)](/img/structure/B564799.png)

![[2'-(2H-Tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl 2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-carboxylate](/img/structure/B564800.png)

![Oxo{5-[(1Z)-prop-1-en-1-yl]furan-2-yl}acetyl chloride](/img/structure/B564801.png)

![1,8,9,10,11,11-hexachloro-4-(1,4,5,6,7,7-hexachloro-2-bicyclo[2.2.1]hept-5-enyl)tricyclo[6.2.1.02,7]undec-9-ene](/img/structure/B564805.png)

![(E/Z)-2-[2-(Cyclohexyl-d11)-2-(4-hydroxycyclohexyl)]vinylpyridine](/img/structure/B564806.png)